Saccharocin

Description

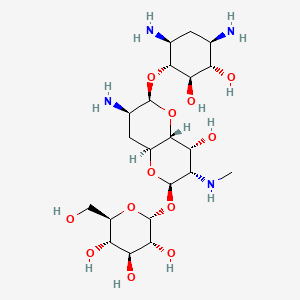

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H40N4O12 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3/t5-,6+,7-,8+,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19+,20-,21-/m1/s1 |

InChI Key |

WKKBQRRWYZAXFF-VJCYLLSFSA-N |

SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |

Origin of Product |

United States |

Biosynthesis of Saccharocin

Elucidation of the Biosynthetic Pathway

The complete biosynthetic pathway for apramycin (B1230331), including the steps leading to saccharocin, has been largely elucidated through in vitro reconstitution experiments and bioinformatic analysis of gene clusters. nih.govacs.orgnih.gov The apramycin biosynthetic gene cluster (apr cluster) in Streptomyces tenebrarius contains genes encoding the enzymes responsible for the assembly of both apramycin and this compound. nih.gov Studies have focused on assigning functions to previously uncharacterized genes within this cluster to build a comprehensive picture of the biological assembly process. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes catalyze specific steps in the biosynthesis of this compound. These enzymes work in concert to convert initial sugar precursors into the activated sugar nucleotide donor required for glycosylation. nih.govacs.orgnih.gov

Phosphomutase Activities (e.g., AprJ)

Phosphomutases play a crucial role in rearranging phosphate (B84403) groups on sugar molecules. In this compound biosynthesis, the phosphomutase AprJ catalyzes the conversion of glucose 6-phosphate (G6P) to β-d-glucose 1-phosphate (β-G1P). nih.govacs.orgnih.gov This step is essential as β-G1P serves as the substrate for subsequent activation. The equilibrium of the reaction catalyzed by AprJ is biased towards G6P. nih.gov

Nucleotide Transferase Activities (e.g., AprK)

Nucleotide transferases are responsible for attaching a nucleotide moiety to a sugar phosphate, forming an activated sugar nucleotide. AprK, a nucleotide transferase, catalyzes the conversion of β-G1P to NDP-β-d-glucose. nih.govacs.orgnih.gov AprK exhibits substrate tolerance for different nucleotide donors but shows a preference for cytosine and uridine (B1682114) bases. nih.gov The formation of NDP-β-d-glucose is a critical intermediate step in the pathway. nih.govacs.orgnih.gov

Glycosyltransferase Function of GH65 Family Proteins (e.g., AprO)

Glycosyltransferases catalyze the formation of glycosidic bonds, attaching sugar moieties to acceptor molecules. AprO, a protein belonging to glycoside hydrolase family 65 (GH65), functions as a glycosyltransferase in this compound and apramycin biosynthesis. nih.govacs.orgnih.gov Uniquely for a GH65 enzyme, AprO utilizes NDP-β-d-glucose as a sugar donor substrate to form the 8',1''-O-glycosidic linkage with aprosamine 5-phosphate, yielding this compound 5-phosphate. nih.gov This is notable because GH65 enzymes typically utilize sugar 1-phosphates, not sugar nucleotides, as donors, and known natural glycosylation reactions usually involve NDP-α-d-hexoses or NDP-β-l-hexoses. nih.govacs.orgnih.govnih.gov The AprO-catalyzed glycosylation proceeds with stereochemical inversion at the anomeric carbon of the sugar donor. nih.gov

Biosynthetic Intermediates and Their Transformations

The biosynthesis of this compound proceeds through several key intermediates, starting from glucose 6-phosphate. Glucose 6-phosphate is converted to β-d-glucose 1-phosphate by AprJ. nih.gov β-d-glucose 1-phosphate is then activated by AprK to form NDP-β-d-glucose. nih.gov This activated sugar nucleotide, NDP-β-d-glucose, serves as the direct sugar donor for the glycosylation of aprosamine 5-phosphate catalyzed by AprO, resulting in this compound 5-phosphate. nih.gov The pseudodisaccharide aprosamine is another key component that is ultimately glycosylated. nih.govacs.orgnih.gov The presence of this compound as a natural product suggests that NDP-β-d-glucose can be utilized by AprO to form the glycosidic bond with aprosamine 5-phosphate without the intermediate undergoing amination at the 4'' position. nih.gov

Here is a summary of key enzymatic steps and intermediates:

| Enzyme | Substrate(s) | Product(s) | Reaction Type |

| AprJ | Glucose 6-phosphate | β-d-glucose 1-phosphate | Phosphomutation |

| AprK | β-d-glucose 1-phosphate, NDP | NDP-β-d-glucose | Nucleotidyl Transfer |

| AprD5 | NDP-β-d-glucose | Oxidized intermediate | Dehydrogenation |

| AprL | Oxidized intermediate, L-glutamate | NDP-4''-amino-4''-deoxy-β-d-glucose | Transamination |

| AprO | Aprosamime 5-phosphate, NDP-β-d-glucose | This compound 5-phosphate | Glycosylation (with inversion) |

| AprO | Aprosamime 5-phosphate, NDP-4''-amino-4''-deoxy-β-d-glucose | Apramycin 5-phosphate | Glycosylation (with inversion) |

Note: The reactions catalyzed by AprD5 and AprL lead to the apramycin sugar donor; this compound biosynthesis utilizes NDP-β-d-glucose directly.

Unique Glycosylation Mechanisms in this compound Biosynthesis (e.g., unusual incorporation of β-d-sugar nucleotides)

The biosynthesis of this compound involves a notable and unusual glycosylation step characterized by the incorporation of a β-d-sugar nucleotide. This deviates from the more commonly observed use of NDP-α-d-hexoses or NDP-β-l-hexoses as activated sugar donors in natural glycosylation reactions. nih.gov

Specifically, the glycoside hydrolase family 65 protein, designated as AprO, plays a crucial role in forming the 8′,1″-O-glycosidic linkage in this compound. nih.gov This enzyme utilizes NDP-β-d-glucose as the glycosyl donor substrate for this reaction. nih.gov The formation of NDP-β-d-glucose involves the action of two other enzymes: phosphomutase AprJ and nucleotide transferase AprK. nih.gov AprJ and AprK catalyze the conversion of glucose 6-phosphate to NDP-β-d-glucose, which then serves as the critical biosynthetic intermediate for the glycosylation catalyzed by AprO. nih.gov

This enzymatic process, particularly the utilization of an NDP-β-d-hexose by AprO, represents a significant expansion of the known scope of biological glycosylation reactions. nih.gov The 8′,1″-equatorial, axial-O-glycosidic linkage is formed during this glycosylation step.

The pathway leading to the formation of the unusual sugar nucleotide substrate involves AprK selectively recognizing β-G1P (glucose 1-phosphate) as a substrate in the presence of ATP and MgCl₂, leading to the formation of ADP-β-d-glucose. The combined action of AprJ and AprK is proposed to catalyze the necessary modifications of substrates before AprO mediates the glycosidic linkage formation.

Genetic Organization and Regulation of this compound Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites, including aminoglycosides like this compound, are typically organized into biosynthetic gene clusters (BGCs) in bacteria, particularly within the Streptomyces genus, known for producing a wide array of natural products. While the detailed genetic organization and regulation specifically of the this compound biosynthetic gene cluster (sacc cluster) in its producing organism, Streptomyces hirsuta, are not extensively detailed in the provided search results, general principles governing bacterial BGCs and their regulation can be discussed.

Bacterial BGCs often contain genes encoding the core biosynthetic enzymes, modifying enzymes (such as glycosyltransferases like AprO, and enzymes involved in sugar nucleotide synthesis like AprJ and AprK), transport proteins, and regulatory elements. These genes are frequently organized into operons, allowing for coordinated transcription and efficient biosynthesis of the end product. Regulatory genes within or outside the cluster control the expression of the biosynthetic genes in response to various environmental signals or developmental cues.

The production of both this compound and apramycin by Streptomyces hirsuta may be a consequence of the differential regulation of the sacc cluster compared to a distant set of genes, including homologs of aprD5 and aprL, which are involved in modifying the sugar moiety incorporated into apramycin but not this compound. This suggests that the sacc cluster's expression and the activity of its encoded enzymes, including those responsible for the unique glycosylation, are subject to specific regulatory mechanisms that can be distinct from those governing the downstream modifications leading to apramycin.

Studies on other Streptomyces species have shown that BGCs can be regulated by pathway-specific transcription factors, which are often targeted by global regulatory networks. Regulatory genes can be monocistronic, while biosynthetic genes tend to be co-transcribed in operons for efficiency. Transcription factor binding sites are often enriched in the upstream regions of genes within BGCs, facilitating their regulatory control.

Although the precise gene content, operonic structure, and the specific transcription factors and regulatory sequences controlling the this compound BGC in S. hirsuta are not explicitly provided in the search results, the existence of a dedicated sacc cluster and its differential regulation in the production of related aminoglycosides are indicated. Further research is required to fully elucidate the genetic architecture and intricate regulatory network governing this compound biosynthesis.

Chemical Synthesis and Structural Modification of Saccharocin

Strategies for Total Synthesis of Saccharocin

While a complete total synthesis of this compound from simple starting materials is not extensively reported in the literature, the strategies for such an undertaking would draw from established principles in complex natural product synthesis. pharm.or.jp The primary reason for the focus on other methods is the ready availability of the advanced precursor, apramycin (B1230331), which makes semi-synthesis a more practical and efficient approach. nih.govrsc.org

Should a total synthesis be pursued, it would likely follow one of two general strategies:

Linear Synthesis: This approach involves the stepwise construction of the molecule, where one part is built upon another in a sequential fashion. pharm.or.jp A key feature of this strategy is the use of a single, early-introduced stereocenter to direct the formation of subsequent stereocenters throughout the synthetic sequence. pharm.or.jp

Convergent Synthesis: In a convergent approach, different complex fragments of the target molecule are synthesized independently and then coupled together in the later stages of the synthesis. pharm.or.jpamanote.com For this compound, this could involve the separate synthesis of the octose dialdose core and the 4''-hydroxy-glucose moiety, followed by their glycosidic coupling to a 2-deoxystreptamine (B1221613) unit. This strategy is often more efficient for building complex molecules. pharm.or.jp

Semisynthesis Approaches from Precursors (e.g., from Apramycin)

The most direct and widely described method for producing this compound is through the chemical modification of its biosynthetic precursor, apramycin. nih.govuzh.ch this compound is structurally identified as 4''-deamino-4''-hydroxyapramycin. This relationship provides a clear and efficient pathway for its preparation, circumventing the complexities of a total synthesis. The core of this strategy involves the selective deamination of the 4''-amino group of apramycin. nih.govnih.gov

A facile synthesis has been developed that begins with apramycin and proceeds through two key chemical transformations to yield this compound. nih.govrsc.org This semi-synthetic route is not only practical for producing this compound itself but also for confirming its identity and evaluating its biological profile as a potential impurity in apramycin preparations. uzh.ch

A critical challenge in the semisynthesis of this compound from apramycin is the differentiation of the four primary amino groups present in the apramycin molecule. To achieve the targeted modification at the 4''-position, a strategy of regioselective functionalization is employed. nih.gov

The reported method involves a controlled, partial azidation of apramycin. nih.govresearchgate.net This is achieved through a copper sulfate-catalyzed reaction with triflyl azide. By carefully controlling the reaction conditions and quenching the reaction before it proceeds to completion, it is possible to selectively convert three of the four amino groups into azides, leaving the 4''-amino group largely untouched. nih.gov The resulting mixture can then be purified to isolate the desired triazido-apramycin derivative, which serves as the key intermediate for the subsequent deamination step. nih.gov This selective protection scheme is fundamental to directing the chemical modification to the desired position on the apramycin scaffold. nih.gov

With the 4''-amino group being the only remaining free amine on the intermediate, the next key step is its conversion to a hydroxyl group. This is accomplished via a stereoretentive oxidative deamination reaction. nih.govrsc.org This transformation is noteworthy because it replaces the amino group with a hydroxyl group while preserving the original stereochemistry at the C4'' carbon center. nih.govnih.gov

Table 1: Key Steps in the Semisynthesis of this compound from Apramycin

| Step | Description | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| 1 | Regioselective Protection | Copper sulfate, triflyl azide | Partial azidation of three primary amino groups, leaving the 4''-amino group free for subsequent reaction. | nih.gov |

| 2 | Stereoretentive Oxidative Deamination | Nitrosylating agent followed by nucleophilic substitution | Conversion of the 4''-amino group to a 4''-hydroxyl group with retention of the original stereochemistry. | nih.govnih.gov |

| 3 | Deprotection | Standard deprotection conditions | Removal of protecting groups (azides, acetates) to yield the final product, this compound. | nih.gov |

Rational Design and Synthetic Methodologies for this compound Analogs and Derivatives

The rational design of analogs of this compound and its parent compound, apramycin, is a key strategy for developing next-generation antibiotics. wayne.edumdpi.comrsc.org The goal is to create new molecules with enhanced antibacterial potency, broader spectrum of activity, and the ability to overcome bacterial resistance mechanisms. nih.gov The synthetic chemistry developed to differentiate the functional groups on the apramycin scaffold for this compound synthesis is directly applicable to the creation of new and existing derivatives modified at the 4''-position. nih.gov

One example of rational design is the synthesis of 2-hydroxyapramycin, an analog functionalized at the 2-position of the 2-deoxystreptamine ring. nih.gov The design of this analog was inspired by other 2-hydroxy aminoglycosides and was intended to alter the basicity and nucleophilicity of the adjacent N3 amine, potentially hindering the action of the AAC(3)-IV resistance enzyme. nih.govnih.gov The synthesis of this analog required a different strategic approach, involving the selective cleavage of the 2-deoxystreptamine ring from apramycin to generate an "aprabiosamine" core. nih.gov This core was then re-glycosylated with a protected streptamine (B1206204) derivative to install the 2-hydroxy functionality before final deprotection. nih.gov This work demonstrates how synthetic methodologies enable the creation of rationally designed analogs that explore structure-activity relationships. wayne.edu

Development of Novel Spectroscopic and Analytical Techniques for Structural Elucidation of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies on a suite of modern spectroscopic and analytical techniques. jchps.comslideshare.net Given their complex, polyhydroxylated, and polyaminated structures, a combination of methods is essential for unambiguous characterization. csic.es

The definitive structure of this compound as 4''-deamino-4''-hydroxyapramycin was originally determined through comparative 13C NMR spectral analysis with apramycin. In modern synthetic efforts, both 1H and 13C NMR spectroscopy remain indispensable tools. nih.govnih.gov For instance, in the semi-synthesis of this compound from apramycin, 1H-NMR was crucial for confirming the stereochemical retention during the oxidative deamination step by observing the specific multiplicity and coupling constants of the H4'' proton. nih.gov

Mass spectrometry (MS) is another powerful technique for the analysis of this compound and its analogs. researchgate.net It provides accurate molecular weight information and can be used in tandem with fragmentation (MS/MS) to probe the structure and connectivity of the glycosidic linkages. csic.esresearchgate.net Liquid chromatography coupled to mass spectrometry (LC-MS) is particularly valuable for analyzing complex mixtures and purifying synthetic intermediates and final products. csic.es These analytical methods are fundamental not only for confirming the identity of synthesized molecules but also for ensuring their purity. mdpi.com

Molecular Mechanism of Action of Saccharocin

Identification of the Primary Molecular Target

The primary molecular target of saccharocin is the bacterial ribosome. Specifically, this compound has been found to bind to the bacterial 30S ribosomal subunit fishersci.casigmaaldrich.comfishersci.dkcenmed.com. The 30S subunit is a critical component of the 70S bacterial ribosome, responsible for decoding messenger RNA (mRNA) and ensuring the accuracy of protein synthesis. Targeting this essential cellular machinery allows this compound to disrupt bacterial growth and replication.

Biochemical Inhibition of Bacterial Protein Synthesis

This compound inhibits bacterial protein synthesis fishersci.casigmaaldrich.comfishersci.dk. This inhibition is a hallmark of aminoglycoside antibiotics, which interfere with various steps of the translation process occurring on the ribosome.

Interference with Ribosomal Initiation Complex Formation

Aminoglycosides, including this compound, can interfere with the formation of the ribosomal initiation complex sigmaaldrich.com. The initiation complex is the assembly of the 30S ribosomal subunit, mRNA, and the initiator transfer RNA (tRNA) at the start codon, which is necessary to begin protein synthesis. Interference at this stage prevents the ribosome from properly assembling and commencing translation.

Elucidation of mRNA Misreading Mechanisms

A key aspect of this compound's mechanism, shared with other aminoglycosides, is the induction of mRNA misreading sigmaaldrich.com. This occurs when the antibiotic binding stabilizes an error-prone conformation of the ribosome's decoding center. This stabilization leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of aberrant, non-functional, or toxic proteins. The misreading primarily affects the third position of the mRNA codon, although errors in the first and second positions can also occur.

Characterization of this compound-Ribosome Binding Interactions

This compound binds to the bacterial 30S ribosomal subunit fishersci.casigmaaldrich.comfishersci.dkcenmed.com. Aminoglycoside antibiotics typically bind within the decoding A-site of the 30S subunit, a region primarily composed of helix 44 of the 16S ribosomal RNA (rRNA). This binding site is crucial for the accurate selection of aminoacyl-tRNAs during translation. While specific detailed structural data on this compound's direct binding interactions were not extensively detailed in the search results, studies on apramycin (B1230331), from which this compound is synthesized, indicate that it competes with other aminoglycosides for ribosomal binding sites fishersci.dk. The binding of aminoglycosides to the decoding center stabilizes a conformation that leads to increased mRNA misreading.

Comparative Analysis of Ribosomal Selectivity (Prokaryotic vs. Eukaryotic Ribosomes)

A significant characteristic of this compound is its excellent selectivity for inhibiting bacterial ribosomes over eukaryotic ribosomes fishersci.cafishersci.dk. This differential selectivity is crucial for the therapeutic utility of antibiotics, allowing them to target bacterial pathogens without causing significant toxicity to human cells.

Studies comparing the activity of this compound against bacterial ribosomes and humanized bacterial ribosomes (engineered to contain components of human mitochondrial or cytoplasmic ribosomes) have demonstrated this selectivity fishersci.ca. This compound shows increased selectivity for the bacterial ribosome compared to apramycin against these humanized ribosomes fishersci.ca. High selectivity against mitochondrial ribosomes is particularly relevant as inhibition of these organelles is linked to ototoxicity, a known side effect of some aminoglycosides fishersci.ca. The structural differences between prokaryotic 70S ribosomes (composed of 30S and 50S subunits) and eukaryotic 80S ribosomes (composed of 40S and 60S subunits) form the basis for this selective toxicity.

The following table presents data on the antiribosomal activity and selectivity of apramycin and this compound:

| Compound | IC₅₀ (μg/ml) - Bacterial Ribosome (wt) | IC₅₀ (μg/ml) - Humanized Ribosome (Mit 13) | IC₅₀ (μg/ml) - Humanized Ribosome (A1555G) | IC₅₀ (μg/ml) - Humanized Ribosome (Cyt 14) | Selectivity (Mit13/wt) | Selectivity (A1555G/wt) | Selectivity (Cyt14/wt) |

| Apramycin | 0.078 | 67 | 40 | 69 | 859 | 513 | 885 |

| This compound | 0.16 | >500 | 307 | 437 | >3125 | 1918 | 2731 |

Data derived from Source fishersci.ca. IC₅₀ values represent the concentration required for 50% inhibition of ribosomal activity. Selectivity is calculated as the ratio of IC₅₀ for the humanized ribosome to the IC₅₀ for the bacterial ribosome.

This data indicates that this compound is approximately two-fold less active than apramycin against the bacterial ribosome but shows significantly higher IC₅₀ values against the humanized ribosomes, resulting in increased selectivity fishersci.ca.

Research on Antimicrobial Spectrum and Mechanisms of Bacterial Resistance to Saccharocin

Spectrum of Antibacterial Activity in In Vitro Models

Saccharocin exhibits antibacterial activity in in vitro models ontosight.ainih.gov. Research indicates that this compound is approximately two-fold less active than apramycin (B1230331) against certain bacterial strains nih.gov.

Activity against Gram-Positive Bacterial Strains

This compound has shown antibacterial activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govmedchemexpress.com. Studies comparing this compound and apramycin noted that this compound was approximately two-fold less active against MRSA nih.gov.

Activity against Gram-Negative Bacterial Strains

This compound is effective against Gram-negative bacteria ontosight.ai. It has demonstrated activity against typical ESKAPE pathogens, a group that includes multidrug-resistant bacteria such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species nih.govscispace.com. Similar to its activity against Gram-positive strains, this compound was found to be approximately two-fold less active than apramycin against typical ESKAPE pathogens in comparative studies nih.gov.

While some studies mention the antimicrobial activity of saccharin (B28170) (an artificial sweetener) against Gram-positive and Gram-negative bacteria nih.govembopress.orgmodernsciences.orgbrunel.ac.uk, it is important to note that saccharin is a different compound from this compound. The mechanism of action described for saccharin involves damaging the bacterial cell wall, leading to lysis and increased permeability to other antibiotics, which is distinct from this compound's ribosomal target embopress.orgmodernsciences.orgbrunel.ac.uk. This article focuses solely on this compound.

Efficacy Against Aminoglycoside-Resistant Bacterial Phenotypes

This compound's efficacy against bacterial phenotypes resistant to other aminoglycosides is related to its structural characteristics as a precursor to apramycin nih.gov. Apramycin, due to its unique structure, is not readily susceptible to the most prevalent mechanisms of aminoglycoside resistance, including many aminoglycoside-modifying enzymes and ribosomal methyltransferases nih.govresearchgate.net. While direct studies on this compound's activity against a wide range of specific aminoglycoside-resistant phenotypes are not extensively detailed in the provided search results, its close relationship to apramycin suggests potential for activity against strains resistant through these common mechanisms, although it is noted that this compound is less active than apramycin nih.gov.

Mechanisms of Bacterial Resistance Relevant to this compound

Bacterial resistance to aminoglycosides, including this compound, can occur through several mechanisms ontosight.ainumberanalytics.com.

Enzymatic Modification Pathways (e.g., aminoglycoside modifying enzymes)

Enzymatic modification is a widespread mechanism of resistance to aminoglycosides libretexts.orgfrontiersin.orgnih.gov. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic by adding chemical groups through acetylation, adenylylation, or phosphorylation at different positions on the aminoglycoside molecule numberanalytics.comlibretexts.orgfrontiersin.orgnih.govmednexus.org. These modifications reduce the affinity of the altered aminoglycoside for the bacterial ribosome mednexus.org. While AMEs are a major mechanism of resistance to many aminoglycosides, apramycin's unique structure allows it to evade the action of most AMEs nih.govresearchgate.net. Since this compound is a precursor to apramycin, it might share some degree of this evasion capability, although the provided information does not detail specific AME resistance profiles for this compound itself nih.gov.

Ribosomal Binding Site Alterations (e.g., 16S rRNA methyltransferases)

Alteration of the ribosomal binding site is another significant mechanism of aminoglycoside resistance numberanalytics.comnih.govoup.cominfectionsinsurgery.org. This commonly involves enzymatic modification of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit by 16S rRNA methyltransferases numberanalytics.comnih.govoup.comasm.orgpnas.orgmicrobiologyresearch.org. These methyltransferases add a methyl group to specific nucleotides in the 16S rRNA, such as G1405 or A1408, which are located in the aminoglycoside binding site mednexus.orgpnas.orgmicrobiologyresearch.org. This methylation reduces the binding affinity of aminoglycosides to the ribosome, leading to high-level resistance to most clinically used aminoglycosides mednexus.orgoup.comasm.orgpnas.orgmicrobiologyresearch.org.

Like resistance mediated by AMEs, apramycin is noted for its ability to circumvent resistance caused by ribosomal methyltransferases that act on G1405 nih.govresearchgate.net. Given this compound's relationship to apramycin, it is plausible that it may also be less affected by this resistance mechanism compared to other aminoglycosides, although direct evidence specifically for this compound's interaction with 16S rRNA methyltransferases is not explicitly detailed in the provided search results nih.gov.

Role of Efflux Pump Systems in Resistance

Efflux pump systems play a significant role in both intrinsic and acquired bacterial resistance to antimicrobial agents, including aminoglycosides like this compound. nih.govfishersci.canih.gov These systems are integral membrane transport proteins that actively translocate antibiotics from the interior of the bacterial cell to the external environment. nih.govwikipedia.orgnih.govplos.org This active extrusion reduces the intracellular concentration of the antibiotic, thereby allowing the bacteria to survive at drug levels that would otherwise be inhibitory or lethal. wikipedia.orgfishersci.ca

Efflux mechanisms can be drug-specific or multidrug, with the latter capable of exporting a wide range of structurally diverse compounds. fishersci.canih.govplos.org Multidrug efflux pumps are often encoded on bacterial chromosomes, while drug-specific efflux mechanisms can be located on mobile genetic elements, facilitating their spread among bacterial populations. fishersci.ca Overexpression of efflux pumps is a key factor contributing to high levels of antibiotic resistance and is frequently a result of mutations in regulatory genes. nih.govfishersci.ca The contribution of efflux pumps to resistance is also influenced by the rate at which the drug enters the bacterial cell. nih.gov

Efflux pumps are widely distributed in both Gram-positive and Gram-negative bacteria. wikipedia.org In Gram-negative bacteria, resistance-nodulation-division (RND) family efflux pumps, such as MexAB-OprM in Pseudomonas aeruginosa and AcrAB-TolC in Escherichia coli, are major contributors to intrinsic and acquired multidrug resistance by expelling a broad spectrum of antibiotics. plos.org In Gram-positive bacteria, major facilitator superfamily (MFS) transporters are more predominant and are involved in extruding a large number of antibiotics. nih.gov

Investigational Strategies to Counteract Bacterial Resistance to this compound and its Derivatives

Addressing bacterial resistance to this compound and related aminoglycosides is a critical area of ongoing research. Investigational strategies focus on understanding the mechanisms of resistance and developing new therapeutic approaches to overcome them. nih.gov

One key strategy involves the development of new derivatives of this compound and related compounds like apramycin. This compound is considered an apramycin biosynthetic precursor or derivative. uni.lunih.govsigmaaldrich.comfrontiersin.orgjabonline.in Research is being conducted to synthesize and evaluate apramycin derivatives with improved activity against resistant bacterial strains, including those that produce aminoglycoside-modifying enzymes. acdb.plusnih.govuni.lu These modifications aim to create compounds that are less susceptible to common resistance mechanisms while retaining or enhancing their ribosomal binding affinity and antibacterial potency. nih.govacdb.plusuni.lu

Another significant strategy is the use of efflux pump inhibitors (EPIs). Since efflux pumps actively reduce the intracellular concentration of antibiotics, inhibiting these pumps can restore or enhance the efficacy of existing antimicrobial agents by allowing them to accumulate inside the bacterial cell at sufficient concentrations to exert their effects. fishersci.canih.govwikipedia.orgnih.govnih.govfishersci.ca EPIs are being investigated as potential adjuvants to be used in combination with antibiotics to combat efflux-mediated resistance. wikipedia.orgnih.gov Research efforts are directed towards discovering and developing novel EPIs that can effectively block bacterial efflux systems. nih.govnih.govfishersci.ca While specific EPIs directly targeting this compound efflux have not been detailed in the provided information, the principle of using EPIs to overcome aminoglycoside efflux is a relevant investigational strategy. Examples of EPIs studied for their activity against various bacterial efflux pumps include ABI-PP (inhibits MexB and AcrB) nih.govfrontiersin.orgresearchgate.netnih.gov, Reserpine (inhibits MFS and RND pumps) nih.govfishersci.cajabonline.in, and Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110 (a broad-spectrum EPI) nih.govwikipedia.orgnih.govplos.orgsigmaaldrich.comfrontiersin.orgjabonline.innih.govnih.govsigmaaldrich.comfrontiersin.org. The development of EPIs is an active area of research aimed at rejuvenating the effectiveness of antibiotics facing resistance challenges. nih.govwikipedia.orgnih.gov

Table 1: Antibacterial Activity of this compound

| Strain | Activity (μg/mL) | Source |

| E. coli (AG001) | 8–16 | uni.lu |

| MRSA | Approximately 2-fold less active than apramycin | uni.lu |

| Typical ESKAPE pathogens | Approximately 2-fold less active than apramycin | uni.lu |

| Gram-positive bacteria | Active | acdb.plusnih.gov |

| Gram-negative bacteria | Active | acdb.plusnih.gov |

Table 2: Examples of Efflux Pump Inhibitors Relevant to Aminoglycoside Resistance Research

| Compound Name | PubChem CID | Notes | Source |

| Reserpine | 5770 | Inhibits MFS and RND efflux pumps; effective against tetracycline (B611298) efflux by BMR pump in B. subtilis. | nih.govfishersci.cajabonline.in |

| Phenylalanine-arginine β-naphthylamide (PAβN, MC-207,110) | 90665180 | Broad-spectrum EPI; inhibits MexAB-OprM; can permeabilize outer membrane. | nih.govwikipedia.orgnih.govplos.orgsigmaaldrich.comfrontiersin.orgjabonline.innih.govnih.govsigmaaldrich.comfrontiersin.org |

| ABI-PP | Not available | Inhibits MexB and AcrB efflux pumps; does not inhibit MexY. | nih.govfrontiersin.orgresearchgate.netnih.gov |

Saccharocin S Significance in Drug Discovery Research

Utility as a Biosynthetic Precursor in Natural Product Synthesis (e.g., for apramycin)

Saccharocin is recognized as a late-stage intermediate in the biosynthetic pathway of apramycin (B1230331). rsc.orgrsc.orgnih.gov Its structural definition as 4''-desamino-4''-hydroxy apramycin underscores its direct link to the final product. rsc.orgnih.gov The biosynthesis of apramycin, a complex process, involves the transformation of various precursors. Early research successfully achieved the total synthesis of both apramycin and this compound, starting from neamine, an established aminoglycoside antibiotic. nih.gov More recent studies have focused on the straightforward synthesis of this compound directly from apramycin through specific chemical transformations, including regioselective partial azidation followed by stereoretentive oxidative deamination. rsc.orgrsc.orgnih.govresearchgate.net This synthetic route not only provides a method for obtaining this compound but also highlights the chemical feasibility of modifying apramycin at the 4''-position, which is relevant for generating novel derivatives. The intriguing chemistry involved in the apramycin biosynthetic pathway, including processes like C3 deoxygenation, further illustrates nature's capacity for combinatorial biosynthesis of natural products. acs.org

Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity. While extensive SAR studies focused solely on this compound are not widely detailed in the provided information, its close structural resemblance to apramycin allows for insights to be drawn from research on apramycin derivatives. Studies on apramycin derivatives have investigated the impact of modifications at positions like the 6'- and N7'- on their ability to inhibit protein synthesis in bacterial ribosomes. researchgate.net These studies contribute to a broader understanding of the structural features critical for the antibacterial activity of the apramycin class of aminoglycosides. researchgate.net

This compound itself has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Comparisons of this compound's activity and ribosomal selectivity with apramycin indicate that this compound is approximately two-fold less active than apramycin against certain pathogens like MRSA and typical ESKAPE pathogens, based on IC50 values for bacterial ribosome inhibition. rsc.orgnih.gov However, this compound has shown increased selectivity for the bacterial ribosome over humanized bacterial ribosomes compared to apramycin, suggesting a potentially lower risk of ototoxic side effects. rsc.orgnih.gov This inherent difference in activity and selectivity between this compound and apramycin, despite their close structural relationship, provides valuable data for SAR analysis within this class of compounds.

Development of Novel this compound Analogs for Improved Biological Activity

The development of novel analogs of existing antibiotics is a crucial strategy to combat antimicrobial resistance and improve therapeutic profiles. Given this compound's position as an apramycin precursor and its own biological activity, it serves as a potential scaffold for generating new compounds. The chemical methods developed for synthesizing this compound from apramycin, particularly those involving modification at the 4''-position, can be applied to create novel apramycin derivatives with alterations at this site. nih.gov

Research on related aminoglycosides, such as the synthesis of aprosamine derivatives (structurally related to apramycin), has shown that modifications, such as glycosylation at the C-8' position and modifications to the 2-deoxystreptamine (B1221613) moiety, can lead to compounds with excellent antibacterial activity against multidrug-resistant Gram-negative bacteria. researchgate.netresearchgate.net Furthermore, bioengineering approaches, such as glycodiversification through the swapping of glycosyltransferases in the biosynthetic pathways of different aminoglycosides (e.g., gentamicins and kanamycins), have successfully generated novel hybrid aminoglycosides with retained antimicrobial activity and potentially improved safety profiles. biorxiv.org These advancements in both chemical synthesis and bioengineering provide avenues for the rational design and generation of novel this compound analogs or related apramycin-like structures with potentially enhanced biological activity and pharmacological properties.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling play an increasingly vital role in modern drug discovery by providing tools to study molecular structures, predict properties, and design new molecules in silico. kallipos.grtarosdiscovery.comanu.edu.aulibretexts.orgschrodinger.com These methods can complement experimental studies in the research of this compound and its analogs.

Techniques such as molecular docking can be used to predict the binding modes and affinities of this compound and its proposed analogs to their ribosomal target site, offering insights into the structural determinants of activity. frontiersin.org Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure and properties of these molecules, aiding in understanding their reactivity and interactions. frontiersin.orgnih.gov Furthermore, molecular dynamics simulations can explore the dynamic behavior of this compound and its analogs in complex biological environments, such as their interactions with the ribosome or bacterial cell components. frontiersin.orgnih.gov

While specific computational studies focused solely on this compound were not prominently featured in the search results, the general applicability of these methods in aminoglycoside research and drug design is well-established. kallipos.grtarosdiscovery.comanu.edu.aulibretexts.orgschrodinger.com Computational approaches can be used for virtual screening of large libraries of potential this compound analogs, prioritizing synthesis and experimental testing of the most promising candidates based on predicted activity and properties. tarosdiscovery.com They can also aid in understanding resistance mechanisms and designing analogs that circumvent these mechanisms.

Repurposing and Bioengineering of Biosynthetic Pathways for Novel Aminoglycoside Generation

Understanding and manipulating the biosynthetic pathways of natural products like aminoglycosides offers significant potential for generating novel compounds. researchgate.netnih.gov Repurposing and bioengineering these pathways can lead to the production of new antibiotics or facilitate the efficient synthesis of existing ones and their analogs.

The detailed study of aminoglycoside biosynthesis, including that of apramycin and its precursors like this compound, provides the knowledge base necessary for such manipulation. acs.orgnih.gov Metabolic engineering and synthetic biology techniques allow researchers to modify the genes and enzymes involved in these pathways in producing microorganisms. researchgate.net This can involve introducing genes from different biosynthetic pathways, altering enzyme activity, or redirecting metabolic flux to produce desired compounds.

A direct example of bioengineering in the context of apramycin biosynthesis is the engineering of the aprI gene in the apramycin-producing strain Streptomyces tenebrarius. This engineering effort resulted in the production of demethyl-apramycin and a strain that predominantly produces apramycin with fewer impurities. researchgate.net This demonstrates the power of bioengineering to alter the output of a natural biosynthetic pathway.

Furthermore, the successful creation of hybrid aminoglycosides like genkamicins through the swapping of glycosyltransferases between different aminoglycoside pathways highlights the potential of combinatorial biosynthesis and pathway engineering to generate structurally diverse and potentially more effective or less toxic antibiotics. biorxiv.org These bioengineering strategies can be applied to the apramycin-Saccharocin pathway to explore the generation of novel aminoglycoside structures that are not readily accessible through traditional chemical synthesis, contributing to the ongoing effort to discover and develop new antimicrobial agents.

Saccharopine: a Distinct Metabolite in Academic Research

The Saccharopine Pathway (SACPATH) in Lysine (B10760008) Catabolism

The saccharopine pathway (SACPATH) represents the primary route for lysine degradation in various organisms, including plants, animals, and bacteria. frontiersin.orgresearchgate.netresearchgate.net This pathway facilitates the conversion of lysine into α-aminoadipate through a series of enzymatic reactions. frontiersin.orgresearchgate.netnih.gov In mammals, the SACPATH is predominantly localized within the mitochondria. rupress.orgnih.govfamiliasga.com

The core reactions of the SACPATH involve the condensation of lysine with α-ketoglutarate to form saccharopine, followed by the hydrolysis of saccharopine to yield α-aminoadipate semialdehyde and glutamate. frontiersin.orgresearchgate.net The α-aminoadipate semialdehyde is subsequently oxidized to α-aminoadipate. frontiersin.orgresearchgate.net This metabolic flux through the SACPATH is essential for regulating lysine levels and is responsive to environmental conditions, particularly in plants. researchgate.netresearchgate.netnih.gov

Enzymatic Components Involved in Saccharopine Metabolism

Two key enzymatic components are central to saccharopine metabolism within the SACPATH: the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgresearchgate.netnih.gov

The LKR/SDH enzyme, often a single polypeptide with two distinct functional domains, catalyzes the initial two steps of lysine degradation. frontiersin.orgresearchgate.netrupress.org The lysine-ketoglutarate reductase (LKR) domain is responsible for the condensation of lysine and α-ketoglutarate, utilizing NADPH as a cofactor, to produce saccharopine. frontiersin.orgresearchgate.netrupress.org Subsequently, the saccharopine dehydrogenase (SDH) domain hydrolyzes saccharopine into α-aminoadipate semialdehyde and glutamate, a reaction that can utilize NAD(P)⁺ as a cofactor. frontiersin.orgresearchgate.netrupress.org

Following these steps, α-aminoadipate semialdehyde is converted to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH), using NAD(P)⁺ as a cofactor. frontiersin.orgresearchgate.net AASADH is recognized for its versatility in converting various aldehydes into carboxylates, contributing to the detoxification of reactive aldehydes that can be produced under stressful conditions. frontiersin.orgnih.gov

The coordinated activities of LKR/SDH and AASADH are crucial for the efficient metabolic flux from lysine to α-aminoadipate. frontiersin.orgnih.gov Studies have shown that the genes encoding LKR/SDH and AASADH are often co-upregulated, for instance, by the presence of exogenous lysine in plants, animals, and bacteria. frontiersin.orgnih.gov

Biological Roles of Saccharopine in Cellular and Organismal Metabolism

Saccharopine and the SACPATH play significant biological roles in maintaining cellular and organismal metabolic homeostasis, particularly in the context of amino acid balance and stress responses.

In plants, the SACPATH is involved in regulating lysine content, which is an essential amino acid. researchgate.netscielo.br The degradation of lysine through this pathway helps control its accumulation, especially in seeds. researchgate.netscielo.br Furthermore, the SACPATH is intimately linked to plant responses to both abiotic and biotic stresses. frontiersin.orgresearchgate.netnih.govresearchgate.net Under stress conditions such as osmotic stress, drought, and salinity, the SACPATH can be upregulated. frontiersin.orgresearchgate.netnih.gov This response is thought to contribute to stress tolerance through the production of osmolytes like proline and pipecolate, which are synthesized from intermediates of the SACPATH (glutamate and α-aminoadipate semialdehyde, respectively). frontiersin.orgresearchgate.netresearchgate.netnih.gov The accumulation of saccharopine itself has been observed under abiotic stress in plants, although its precise role in this context warrants further investigation. frontiersin.orgnih.gov

In animals, the SACPATH, primarily located in mitochondria, is involved in lysine catabolism, ultimately contributing to the production of acetyl-CoA. researchgate.netrupress.org This pathway's role in maintaining metabolic balance is crucial, and its dysregulation can have significant consequences.

Investigational Association with Neurometabolic Dysregulation

Research has increasingly linked saccharopine metabolism to neurometabolic dysregulation, particularly in the context of inherited disorders affecting lysine degradation. Deficiencies in enzymes of the SACPATH can lead to the accumulation of saccharopine and other intermediates, contributing to clinical phenotypes. wikipedia.orgfamiliasga.com

Mutations in the gene encoding α-aminoadipate semialdehyde synthase (AASS), the enzyme containing both LKR and SDH domains, have been associated with hyperlysinemia, a metabolic disorder characterized by elevated lysine levels. familiasga.comnih.govnih.gov While some forms of hyperlysinemia may be benign, others, particularly those involving mutations affecting the SDH domain and leading to saccharopine accumulation, are associated with developmental delay and intellectual disability. nih.govnih.gov

Studies using relevant animal models, such as mice with specific mutations in the Aass gene, have provided insights into the mechanisms by which saccharopine accumulation can impair neuronal development. nih.govresearchgate.net Research indicates that elevated levels of saccharopine, but not lysine, are correlated with defective neuronal development and reduced brain size in these models. nih.govresearchgate.net Mechanistically, accumulated saccharopine has been shown to impair neuronal development by inhibiting the neurotrophic function of glucose-6-phosphate isomerase (GPI). nih.govresearchgate.net These findings underscore the critical requirement for proper saccharopine degradation for normal neuronal development and provide a potential mechanism for the neurometabolic dysfunction observed in certain forms of hyperlysinemia. nih.govnih.govresearchgate.net

Q & A

Q. What are the standard protocols for identifying and characterizing Saccharocin in complex biological matrices?

To ensure accurate identification, researchers should employ hyphenated analytical techniques such as LC-MS/MS (for molecular weight and fragmentation patterns) and NMR spectroscopy (for structural elucidation). Validation should follow guidelines for specificity, linearity, and detection limits . For biological samples, include solid-phase extraction to reduce matrix interference and validate recovery rates using spiked controls .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?

Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). Document all steps in the "Methods" section, including purification techniques (e.g., column chromatography, recrystallization) and characterization data (e.g., melting point, optical rotation). Cross-validate results with independent replicates and report yield variability .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

- HPLC-DAD for quantifying impurities (>95% purity threshold).

- Accelerated stability studies under varied pH, temperature, and light conditions, monitored via kinetic modeling .

- X-ray diffraction (XRD) for crystallinity assessment, which impacts solubility and bioavailability .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Adopt a systematic review framework :

Meta-analysis of existing data to identify heterogeneity sources (e.g., dosage, cell lines).

Experimental replication under standardized conditions, including positive/negative controls.

Confounding variable analysis (e.g., endotoxin contamination in in vitro assays) using blinded validation .

Q. What methodologies are recommended for elucidating this compound’s structure-activity relationships (SAR)?

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities against target proteins.

- In vitro mutagenesis assays to validate key functional groups.

- Comparative SAR studies using analogues with modified substituents, analyzed via multivariate regression .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data using bioinformatics pipelines (e.g., MetaboAnalyst, STRING). Apply pathway enrichment analysis to identify perturbed biological networks and validate findings with knockout models .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

- Randomization and blinding in animal trials to reduce selection bias.

- Power analysis to determine sample sizes a priori.

- Pre-registration of study protocols on platforms like Open Science Framework to align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Methodological Best Practices

How to formulate a rigorous research question for this compound-related studies?

Use the PICOT framework :

- Population : Specify the biological system (e.g., murine macrophages).

- Intervention : Define this compound’s dosage and administration route.

- Comparison : Include controls (e.g., untreated cells, reference drugs).

- Outcome : Quantify endpoints (e.g., IC50, cytokine levels).

- Time : Specify exposure duration .

Q. What criteria ensure ethical and reproducible this compound research?

- Data transparency : Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo .

- Material validation : Use authenticated this compound samples (e.g., from CAS registry) and cite supplier lot numbers .

- Conflict of interest disclosure : Declare funding sources and patent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.